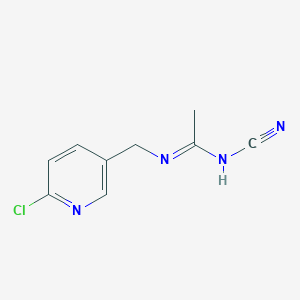

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Description

Propriétés

IUPAC Name |

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEAUPRZTZWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CN=C(C=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058744 | |

| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190604-92-3 | |

| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (Acetamiprid)

Executive Summary

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, commercially known as Acetamiprid, is a prominent member of the chloropyridinyl neonicotinoid class of insecticides.[1][2] Its efficacy stems from a highly specific and potent interaction with the insect nervous system. This guide delineates the core mechanism of action, beginning with its molecular target—the nicotinic acetylcholine receptor (nAChR)—and detailing the subsequent biochemical and physiological cascade that leads to insect mortality. We will explore the molecular basis for its selective toxicity towards insects over mammals, discuss validated experimental protocols for studying its action, and examine the primary mechanisms of evolved resistance. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of Acetamiprid's neurotoxicology.

Introduction: A Profile of Acetamiprid

Acetamiprid is a systemic insecticide with translaminar activity, effective through both contact and ingestion.[3][4] Developed in the early 1990s, it has become a critical tool for managing a wide spectrum of sucking insects (Hemiptera), including aphids, whiteflies, and thrips, in numerous agricultural and ornamental crops.[2][3][5] Chemically, its structure, N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine, is pivotal to its function.[5][6] As a neonicotinoid, its mode of action is analogous to nicotine but with significantly higher affinity and specificity for insect nAChRs.[2] The Insecticide Resistance Action Committee (IRAC) classifies Acetamiprid in Group 4A, highlighting its specific action as a nAChR competitive modulator.[3][5]

The Molecular Target: Insect Nicotinic Acetylcholine Receptors (nAChRs)

The primary target for Acetamiprid is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[7][8][9] These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system (CNS) of insects.[8][10]

-

Normal Physiological Function: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds reversibly to nAChRs on the postsynaptic membrane.[8][9] This binding event opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the postsynaptic neuron. This depolarization generates an action potential, propagating the nerve signal. The process is transient as ACh is rapidly degraded by the enzyme acetylcholinesterase (AChE), terminating the signal.

Core Mechanism of Action: Agonistic Binding and Synaptic Disruption

Acetamiprid functions as a potent agonist of the insect nAChR.[1][2][4] Its mechanism unfolds through a series of precise molecular interactions that subvert normal synaptic function.

-

Competitive Binding: Acetamiprid mimics the structure of ACh and binds to the same recognition site on the nAChR.[5] However, its binding characteristics are markedly different from the endogenous ligand. Studies suggest it acts as a competitive modulator, with some sources describing the binding as forming irreversible complexes, unlike the transient binding of ACh.[5]

-

Persistent Channel Activation: Upon binding, Acetamiprid locks the nAChR in an open conformation, leading to a continuous and uncontrolled influx of cations into the postsynaptic neuron.[11] This sustained activation is the central toxic event.

-

Nervous System Hyperexcitation: The persistent ion influx causes permanent depolarization of the postsynaptic membrane.[5] The neuron is unable to repolarize, leading to a state of constant, uncontrolled nerve firing or hyperexcitation.[10]

-

Paralysis and Death: This initial hyperexcitation, manifesting as tremors and uncoordinated movements, is followed by synaptic blockade.[5] The continuous depolarization eventually leads to a state where no further action potentials can be generated. This results in paralysis, cessation of feeding, and ultimately, the death of the insect due to complete failure of the nervous system.[5][7] The entire process, from exposure to death, typically occurs within 24 to 72 hours.[5]

The following diagram illustrates the signaling pathway at the insect synapse under the influence of Acetamiprid.

Caption: Acetamiprid binding to the nAChR leads to paralysis.

Basis for Selective Toxicity

The high safety margin of Acetamiprid for mammals compared to insects is a cornerstone of its utility. This selectivity arises from structural differences in the nAChR subtypes between the two phyla. Insect nAChRs have a higher affinity for neonicotinoids than their mammalian counterparts.[2][12] This differential binding potency ensures that at insecticidal concentrations, the effects on the mammalian nervous system are minimal.[13]

Experimental Validation Methodologies

The characterization of Acetamiprid's mechanism of action relies on a suite of well-established experimental techniques. These protocols provide a self-validating system when used in concert, confirming the molecular interaction and its physiological consequences.

Electrophysiology: Direct Measurement of Receptor Function

Techniques like two-electrode voltage-clamp and whole-cell patch-clamp recording are indispensable for directly observing the effects of Acetamiprid on nAChR ion channel function.[14][15] These methods allow researchers to measure the ion current flowing through the receptor in real-time upon application of the compound.

Exemplary Protocol: Whole-Cell Patch-Clamp on Cultured Insect Neurons

-

Cell Preparation: Isolate and culture neurons from the insect central nervous system (e.g., thoracic ganglia of the American cockroach or Drosophila larvae).[14]

-

Electrode Placement: Using a micromanipulator, carefully guide a glass micropipette (the patch electrode) filled with a conductive salt solution to form a high-resistance seal ("giga-seal") with the membrane of a single neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the electrode tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: "Clamp" the neuron's membrane potential at a fixed holding value (e.g., -70 mV) using a specialized amplifier. The amplifier will inject current to counteract any changes in membrane potential.

-

Compound Application: Apply Acetylcholine (as a positive control) via a perfusion system to establish a baseline response. Following washout, apply varying concentrations of Acetamiprid.

-

Data Acquisition: Record the current injected by the amplifier, which is equal and opposite to the current flowing through the ion channels. An inward current (cation influx) upon Acetamiprid application confirms its agonist activity.[11]

-

Causality and Validation: The causality is established by observing a dose-dependent increase in the inward current with increasing Acetamiprid concentration. The response should be blockable by a known nAChR antagonist (e.g., methyllycaconitine), confirming the specificity of the interaction.[16]

Radioligand Binding Assays: Quantifying Binding Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for its receptor.[17] A competitive binding assay is used to determine Acetamiprid's inhibition constant (Kᵢ), a measure of its binding affinity.

Exemplary Protocol: Competitive Binding Assay with Insect Brain Membranes

-

Membrane Preparation: Homogenize insect heads (e.g., from house flies or fruit flies) in a buffered solution to create a membrane preparation rich in nAChRs.[9]

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]Imidacloprid), and increasing concentrations of unlabeled Acetamiprid (the "competitor").[17][18]

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter. The filter traps the membranes (with bound radioligand) while the unbound radioligand passes through.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the retained radioactivity against the concentration of Acetamiprid. The resulting sigmoidal curve is used to calculate the IC₅₀ value—the concentration of Acetamiprid required to displace 50% of the radiolabeled ligand. The Kᵢ value can then be derived from the IC₅₀.

-

Trustworthiness: The protocol's integrity is ensured by including controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a non-radioactive ligand), which allows for the calculation of specific binding.

The workflow for a competitive radioligand binding assay is visualized below.

Caption: Workflow for a competitive radioligand binding assay.

Mechanisms of Insecticide Resistance

The intensive use of Acetamiprid has led to the evolution of resistance in several pest populations.[5] Understanding these mechanisms is crucial for sustainable pest management. There are two primary categories of resistance.[19]

| Resistance Mechanism | Description | Key Enzymes/Genes |

| Metabolic Resistance | The most common mechanism, involving the enhanced detoxification of the insecticide by enzymes before it can reach its target site.[20] | Cytochrome P450 monooxygenases (P450s): Overexpression of specific P450 genes is strongly correlated with Acetamiprid resistance, as these enzymes metabolize the compound into less toxic forms.[20][21] |

| Target-Site Resistance | Involves mutations in the genes encoding the nAChR subunits. These mutations alter the receptor's structure, reducing the binding affinity of Acetamiprid. | nAChR Subunit Genes: Specific point mutations can confer resistance, although this is generally considered less common for neonicotinoids than metabolic resistance.[19][22] |

The logical relationship between Acetamiprid application and the factors that can mitigate its effect is shown below.

Caption: Resistance mechanisms can interrupt the toxic action of Acetamiprid.

Conclusion

The mechanism of action of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is a well-defined example of targeted neurotoxicity. By acting as a potent agonist on insect nicotinic acetylcholine receptors, it triggers a cascade of irreversible neuronal hyperexcitation, leading to paralysis and death. Its selective affinity for insect nAChRs provides a critical margin of safety for non-target organisms. The continued efficacy of Acetamiprid in agriculture depends on a deep understanding of its molecular interactions and the implementation of robust resistance management strategies grounded in the principles outlined in this guide.

References

- POMAIS Agriculture. Acetamiprid Insecticide.

- Cultivar Magazine. Acetamiprid (Acetamiprid).

- Sophion Bioscience.

- Echemi. N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide.

- PubMed Central. Effect of Acetamiprid, a Neonicotinoid Insecticide, on Locomotor Activity of the American Cockroach.

- Fisher Scientific. PESTANAL N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine, MilliporeSigma Supelco 100 mg.

- Wikipedia. Acetamiprid.

- AERU, University of Hertfordshire. Acetamiprid.

- PubChem, NIH. Acetamiprid.

- Food and Agriculture Organization of the United N

- PubMed Central, NIH.

- PubMed Central.

- PubMed Central, NIH.

- PubMed. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors.

- Taylor & Francis Online. Neonicotinoids Show Selective and Diverse Actions on Their Nicotinic Receptor Targets: Electrophysiology, Molecular Biology, and Receptor Modeling Studies.

- MDPI. Facile Detection and Quantification of Acetamiprid Using a Portable Raman Spectrometer Combined with Self-Assembled Gold Nanoparticle Array.

- ResearchGate.

- ACS Publications. Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species.

- Gifford Bioscience. Radioligand Binding Assay.

- DergiPark. Acetamiprid Resistance in the Green Peach Aphid Myzus persicae (Sulzer) (Hemiptera: Aphididae).

- ResearchGate. Schematic presentation of action of neonicotinoid acetylcholine....

- Sigma-Aldrich. N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine.

- NC State Repository.

- AHDB. The mechanisms of insecticide resistance in crop pests.

- PubMed Central. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors.

- PubMed.

- ResearchGate. Agonist actions of neonicotinoids on nicotinic acetylcholine receptors expressed by cockroach neurons.

- ResearchGate. Neonicotinoids evoke a tonic nAChR current and inhibit ACh responses....

- BOC Sciences.

Sources

- 1. Effect of Acetamiprid, a Neonicotinoid Insecticide, on Locomotor Activity of the American Cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamiprid - Wikipedia [en.wikipedia.org]

- 3. Acetamiprid [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. revistacultivar.com [revistacultivar.com]

- 6. echemi.com [echemi.com]

- 7. pomais.com [pomais.com]

- 8. sophion.com [sophion.com]

- 9. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the effects of the neonicotinoid insecticide imidacloprid in the cholinergic synapses of the stellate cells of the mouse cochlear nucleus using whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

- 20. The Cross-Resistance Pattern and the Metabolic Resistance Mechanism of Acetamiprid in the Brown Planthopper, Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dergipark.org.tr [dergipark.org.tr]

"N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine" chemical properties and synthesis

This is a comprehensive technical guide for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine , scientifically identified as the N-desmethyl metabolite (IM-2-1) of the neonicotinoid insecticide Acetamiprid.[1][2]

Executive Summary & Identification

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS: 190604-92-3), widely designated in literature as IM-2-1 or N-desmethyl-acetamiprid , is the primary pharmacologically active metabolite of the insecticide Acetamiprid.[1][2][3][4] Unlike the parent compound, which possesses an N-methyl group on the bridging nitrogen, IM-2-1 features a secondary amine linkage.[1][2]

While often studied in the context of environmental degradation and mammalian metabolism, IM-2-1 is a distinct chemical entity with unique physicochemical stability and reduced insecticidal potency.[2] It serves as a critical reference standard in residue analysis and a synthetic precursor in the manufacture of N-substituted neonicotinoid analogs.[2]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoacetamidine |

| Common Code | IM-2-1; N-desmethyl-acetamiprid |

| CAS Registry Number | 190604-92-3 |

| Parent Compound | Acetamiprid (CAS: 135410-20-7) |

| Molecular Formula | C₉H₉ClN₄ |

| Molecular Weight | 208.65 g/mol |

| SMILES | CC(=NTC#N)NCc1cncc(Cl)c1 |

Physicochemical Properties

The removal of the methyl group significantly alters the physical profile of the molecule, particularly its crystal lattice energy and solubility.[2] IM-2-1 exhibits a higher melting point than Acetamiprid due to the increased potential for intermolecular hydrogen bonding provided by the exposed N-H moiety.[1][2]

| Property | Value | Context/Reference |

| Physical State | White Crystalline Solid | Standard ambient conditions |

| Melting Point | 148 – 152 °C | Significantly higher than Acetamiprid (99 °C) [1] |

| Solubility (Water) | Moderate | Lower lipophilicity than parent |

| Solubility (Organic) | Soluble in DMSO, Methanol | Slightly soluble in Acetonitrile |

| pKa (Predicted) | -0.29 | Very weak base due to cyano-amidine electron withdrawal |

| LogP | 0.25 (Estimated) | Less lipophilic than Acetamiprid (LogP 0.[1][2][4]80) |

Synthesis Pathways

The synthesis of IM-2-1 can be approached via two distinct vectors: de novo chemical synthesis (primary route for manufacturing standards) and biological degradation (environmental/metabolic route).[1][2]

A. De Novo Chemical Synthesis (Imidate Coupling)

The most efficient laboratory route involves the condensation of (6-chloropyridin-3-yl)methanamine (also known as 6-chloro-3-picolylamine) with ethyl N-cyanoacetimidate .[1][2] This reaction exploits the nucleophilicity of the primary amine to displace the ethoxy group of the imidate.[2]

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism:[1][2]

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbon of the imidate.[2]

-

Elimination: Ethanol is expelled, forming the stable amidine linkage.[2]

Caption: Synthesis of IM-2-1 via condensation of 6-chloro-3-picolylamine and ethyl N-cyanoacetimidate.

B. Biological/Metabolic Route

In mammalian systems (rat liver microsomes) and soil bacteria (Stenotrophomonas maltophilia), Acetamiprid undergoes oxidative N-demethylation catalyzed by Cytochrome P450 enzymes.[1][2]

-

Pathway: Acetamiprid → IM-2-1 → IM-1-3 (N-methyl-(6-chloro-3-pyridyl)methylamine) via amide hydrolysis.[1][2]

Experimental Protocol: Chemical Synthesis of IM-2-1

Objective: To synthesize high-purity N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine for use as an analytical standard.

Reagents & Materials[1][2][5][6][7][8][9]

-

Precursor A: (6-Chloropyridin-3-yl)methanamine (CAS: 63211-23-4) – 10.0 mmol (1.42 g)[1][2]

-

Precursor B: Ethyl N-cyanoacetimidate (CAS: 1558-82-3) – 11.0 mmol (1.23 g)[1][2]

-

Solvent: Absolute Ethanol (anhydrous) – 20 mL

-

Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Rotary evaporator.[1][2]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.42 g of (6-Chloropyridin-3-yl)methanamine in 20 mL of absolute ethanol.

-

Addition: Add 1.23 g of Ethyl N-cyanoacetimidate dropwise to the stirring solution at room temperature.

-

Note: A slight excess (1.1 eq) of the imidate ensures complete consumption of the valuable amine precursor.[2]

-

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 2:1). The spot for the amine starting material should disappear.[2]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotovap) to approximately 25% of its original volume.[2]

-

Cool the concentrate in an ice bath (0–4 °C) to induce crystallization.

-

-

Purification:

-

Characterization:

-

Yield: Expected 75–85%.

-

Melting Point Check: Verify range 148–152 °C.

-

Mechanism of Action & Toxicology

While IM-2-1 retains the structural core of neonicotinoids, the absence of the N-methyl group alters its interaction with the Nicotinic Acetylcholine Receptor (nAChR).[1][2]

Comparative Activity

-

Binding Affinity: IM-2-1 shows significantly reduced affinity for insect nAChRs compared to Acetamiprid.[1][2] The N-methyl group in Acetamiprid is crucial for optimal hydrophobic interaction within the receptor binding pocket [2].[2]

-

Toxicity: Toxicology studies indicate that IM-2-1 is approximately one order of magnitude less biologically active than the parent compound against target pests (e.g., aphids), making it a detoxification product in the context of pest management [3].[1][2]

Metabolic Fate Diagram

The following diagram illustrates the degradation flow, highlighting IM-2-1 as the central intermediate.[1][2]

Caption: Metabolic pathway of Acetamiprid showing the formation and degradation of IM-2-1.[1][2]

Analytical Methods

For researchers detecting IM-2-1 in biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1][2]

-

Mobile Phase:

-

Transition (MRM):

-

Retention Time: IM-2-1 elutes earlier than Acetamiprid due to increased polarity (lower LogP).[1][2]

References

-

ChemicalBook. (2025).[1][2] Acetamiprid-N-desmethyl Properties and Safety.

-

Food and Agriculture Organization (FAO). (2011).[1][2] Acetamiprid: Pesticide Residues in Food - Toxicological Evaluations.

-

Wang, Y., et al. (2024).[1][2][5] Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2. Semantic Scholar.

-

Sigma-Aldrich. (2025).[1][2][3] N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine Analytical Standard. [1][2]

-

U.S. EPA. (2020).[1][2] Acetamiprid Summary of Analytical Chemistry and Residue Data. Regulations.gov.[1][2] [1][2]

Sources

- 1. (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyanoethanimidamide | C9H9ClN4 | CID 11344811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acetamiprid-n-desmethyl | 190604-92-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (Acetamiprid)

Foreword

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, widely recognized in the scientific and agricultural communities as Acetamiprid, represents a significant advancement in crop protection technology. As a first-generation neonicotinoid insecticide, its unique mode of action and systemic properties have made it a valuable tool for managing a broad spectrum of sucking insects. This guide is intended for researchers, chemists, and professionals in drug and pesticide development, offering a comprehensive technical overview of Acetamiprid, from its chemical synthesis and mechanism of action to its environmental fate and analytical determination. Our objective is to provide not just a compilation of data, but a cohesive narrative that underscores the scientific principles and practical considerations inherent in the study and application of this compound.

Chemical Identity and Physicochemical Properties

Acetamiprid is an organic compound belonging to the chloropyridinyl neonicotinoid family of insecticides.[1] Its chemical structure is characterized by a chloropyridinylmethyl group, a cyanoimino group, and an N-methylacetamidine moiety.

| Property | Value | Reference |

| IUPAC Name | N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methyl-acetamidine | [1] |

| CAS Number | 160430-64-8 | |

| Molecular Formula | C₁₀H₁₁ClN₄ | [1][2] |

| Molecular Weight | 222.67 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1][3] |

| Melting Point | 98.9 °C to 102 °C | [3][4] |

| Solubility | Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran. Water solubility is 4.25 g/L at 25 °C. | [3] |

| Vapor Pressure | <1 x 10⁻⁶ Pa at 25°C | |

| log Kow (Octanol-Water Partition Coefficient) | 0.80 at 25 °C | [3] |

Mechanism of Action: A Targeted Neurological Disruption

Acetamiprid functions as a selective agonist of insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[5] This targeted action is the cornerstone of its efficacy and relative selectivity.

Upon entering the insect, Acetamiprid binds to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, Acetamiprid is not, leading to persistent stimulation of the receptors.[5] This results in uncontrolled nerve firing, leading to paralysis and eventual death of the insect. The selectivity of Acetamiprid for insect nAChRs over their mammalian counterparts contributes to its lower toxicity in mammals.

Caption: Mechanism of Acetamiprid at the insect synapse.

Synthesis of Acetamiprid: A Step-by-Step Protocol

Several synthetic routes to Acetamiprid have been developed. A common and efficient method involves the reaction of N-cyano-N'-methylacetamidine with 2-chloro-5-chloromethylpyridine.[6] Another approach utilizes the reaction of N-cyanoethylimidate with N-methyl-2-chloro-5-pyridylmethylamine.[6]

Below is a generalized protocol based on a common synthetic pathway.

Materials:

-

N-(6-chloro-3-pyridylmethyl) methylamine

-

Cyanoethyl ester

-

Ethanol

-

Saturated brine solution

-

Reaction vessel with heating and stirring capabilities

-

Cooling bath

-

Filtration apparatus

Protocol:

-

Reaction Setup: In a 500 ml reaction vessel, combine 157.5 g of N-(6-chloro-3-pyridylmethyl) methylamine with 100 g of ethanol.

-

Addition of Reagent: To the stirred mixture, add 112 g of cyanoethyl ester.

-

Reaction Conditions: Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours with continuous stirring.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to 0°C in a cooling bath to facilitate the precipitation of the product.

-

Phase Separation: Allow the mixture to stand, which will result in the separation of layers.

-

Isolation: Isolate the product by filtration.

-

Washing: Wash the collected solid with a saturated brine solution to remove impurities.

-

Drying: Dry the purified product to obtain Acetamidine. This process can yield a product with a purity of approximately 96.8% and a yield of around 96.6%.[7]

Sources

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PESTANAL N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine, MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 5. Frontiers | Bioremediation of acetamiprid and sulfoxaflor co-contamination by Ensifer sp. DA6 and characterization of a novel nitrile hydratase involved [frontiersin.org]

- 6. echemi.com [echemi.com]

- 7. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Characterizing Acetamiprid as a Partial Agonist on Mammalian nAChRs

Executive Summary: The "Leaky Selectivity" Paradigm

Acetamiprid, a cyano-substituted neonicotinoid, is engineered for high selectivity toward insect nicotinic acetylcholine receptors (nAChRs). However, the assumption of absolute mammalian safety is challenged by increasing evidence of off-target interactions. Unlike nitro-substituted neonicotinoids (e.g., imidacloprid), acetamiprid exhibits a unique pharmacological profile: it acts as a partial agonist specifically on mammalian

This guide provides a rigorous technical framework for quantifying this partial agonism. It moves beyond standard toxicology (LD50) to mechanistic electrophysiology and calcium imaging, enabling researchers to define the Intrinsic Activity (IA) and Potency (

Part 1: Molecular Mechanism of Partial Agonism

The Orthosteric Interaction

Acetamiprid binds to the orthosteric site (the Acetylcholine binding pocket) located at the interface of

-

Full Agonist (ACh): Induces a rapid, complete closure of the C-loop, stabilizing the open channel state for maximal ion flux.

-

Partial Agonist (Acetamiprid): Induces a "capped" conformational change. The C-loop closes partially or less stably, leading to a lower probability of channel opening (

) even at saturating concentrations. -

Result: A sub-maximal macroscopic current (

) compared to ACh.

Differential Subtype Selectivity

Crucial for experimental design is the distinction between subtypes:

-

nAChR: Acetamiprid acts as a partial agonist (IA

- nAChR: Acetamiprid typically lacks agonist efficacy and may act as a competitive antagonist.

Note: This guide focuses on the

Figure 1: Mechanistic pathway of Acetamiprid-induced partial agonism on

Part 2: Experimental Frameworks

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Quantify the Intrinsic Activity (IA) relative to Acetylcholine.

System: HEK293T cells transiently transfected with human

1. Solutions Preparation

-

Extracellular Solution (Tyrode’s): 135 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Intracellular Solution (Pipette): 140 mM CsCl (to block K+ channels), 2 mM MgCl

, 10 mM HEPES, 10 mM EGTA (pH 7.2). -

Agonist Stock: Acetamiprid (100 mM in DMSO). Working solutions: 0.1

M – 1 mM.

2. Self-Validating Workflow

-

Establish Giga-seal: Target resistance > 1 G

. -

Break-in: Apply suction to enter whole-cell mode. Clamp at -60 mV.

-

Positive Control (System Check): Apply 1 mM Acetylcholine (ACh) for 2 seconds.

-

Validation Criteria: If current < 200 pA, discard cell (insufficient expression).

-

-

Wash: Perfusion with Tyrode's for 60s to allow recovery from desensitization.

-

Acetamiprid Application: Apply test concentration (e.g., 100

M) for 2 seconds. -

Negative Control: Apply 10

M Methyllycaconitine (MLA) , a specific-

Validation Criteria: Current must be abolished. This proves the current is

-mediated.

-

3. Data Analysis Formula

Calculate the Intrinsic Activity (IA) for each cell:

Protocol B: High-Throughput Calcium Imaging

Objective: Screen for developmental neurotoxicity (DNT) potential via intracellular calcium (

1. Cell Preparation

-

Differentiate SH-SY5Y cells with Retinoic Acid (10

M) for 5-7 days to induce neuronal phenotype and upregulate nAChR expression.

2. Dye Loading

-

Use Fluo-4 AM (calcium indicator).

-

Incubate cells with 2

M Fluo-4 AM + 0.02% Pluronic F-127 for 30 mins at 37°C.

3. Imaging Protocol

-

Baseline: Record fluorescence (

) for 30s. -

Challenge: Inject Acetamiprid (various concentrations).

-

Response: Record peak fluorescence (

). -

Normalization: At the end of the experiment, apply Ionomycin (1

M) to determine maximal system response (

Figure 2: Calcium Imaging Workflow for assessing Acetamiprid-induced calcium influx in neuronal models.

Part 3: Data Interpretation & Safety Thresholds

When analyzing data from the above protocols, you will likely observe a "Partial Agonist" profile.[2][3] Use the table below to interpret your results against known standards.

| Parameter | Full Agonist (Acetylcholine) | Acetamiprid (Typical | Interpretation |

| 100% (Defined Reference) | 10% – 40% | Weak partial agonist. Capable of low-level chronic activation. | |

| 1 – 10 | 50 – 500 | Low potency. High concentrations required for activation. | |

| Hill Coefficient | 1.5 – 2.0 | < 1.0 | Suggests non-cooperative binding or distinct binding site kinetics. |

| Desensitization | Fast (< 100ms) | Slow / Incomplete | Risk of "smoldering" activation leading to cytotoxicity. |

The "Smoldering" Risk

While the

-

Sustained Calcium Influx: Even low levels of flux, if continuous, can trigger apoptotic cascades (mitochondrial stress).

-

Receptor Upregulation: Chronic exposure may lead to compensatory upregulation of

receptors, a phenomenon observed in nicotine addiction and neonicotinoid toxicity.

References

-

Carter, E. S., et al. (2024). Neonicotinoid insecticides differently modulate acetylcholine-induced currents on mammalian α7 nicotinic acetylcholine receptors. British Journal of Pharmacology.[2][5] [Link]

-

Sano, K., et al. (2016). In utero and Lactational Exposure to Acetamiprid Induces Abnormalities in Socio-Sexual and Anxiety-Related Behaviors of Male Mice. Frontiers in Neuroscience. [Link]

-

Hirano, T., et al. (2015). The combined effect of clothianidin and acetamiprid on the induction of oxidative stress in the mouse brain. Toxicology and Applied Pharmacology.[1] [Link]

-

EFSA Panel on Plant Protection Products. (2013). Scientific Opinion on the developmental neurotoxicity potential of acetamiprid and imidacloprid. EFSA Journal. [Link]

-

Gasparini, F., et al. (2018). Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone.[1] PLOS ONE. [Link][1]

Sources

- 1. Neurocytotoxicity of imidacloprid- and acetamiprid-based comercial insecticides over the differentiation of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neonicotinoid insecticides differently modulate acetycholine-induced currents on mammalian α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Embryonic exposure to acetamiprid insecticide induces CD68-positive microglia and Purkinje cell arrangement abnormalities in the cerebellum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

Acetamiprid Neurobiology in Pollinators: Mechanisms, Metabolic Fate, and Sublethal Impacts

Executive Summary

This technical guide provides a rigorous analysis of Acetamiprid, a cyano-substituted neonicotinoid, and its specific neurobiological interactions within pollinator species. Unlike nitro-substituted counterparts (e.g., imidacloprid), Acetamiprid exhibits a distinct pharmacological profile characterized by rapid metabolic clearance in Apis mellifera but high toxicity in solitary bees lacking specific cytochrome P450 enzymes. This document details the molecular binding kinetics, downstream neurophysiological cascades, and the precise experimental protocols required to assess these effects in a drug development or ecotoxicology setting.

Molecular Neuropharmacology: The nAChR Interaction

Receptor Binding Dynamics

Acetamiprid acts as a partial agonist on insect nicotinic acetylcholine receptors (nAChRs). While it targets the same orthosteric site as acetylcholine (ACh), its efficacy and affinity differ significantly based on the receptor subunit composition.

-

Target Site: The interface between

(alpha) and -

Subunit Specificity: In Apis mellifera, Acetamiprid shows affinity for receptors containing

1, -

Mechanism of Action: Binding induces a conformational change that opens the cation channel, allowing Na

and Ca

Calcium Signaling & Kenyon Cells

The primary neurotoxic pathway involves the Mushroom Bodies (MB) , the cognitive centers of the bee brain.

-

Kenyon Cell Activation: Acetamiprid binding triggers voltage-gated calcium channels (VGCCs).

-

Intracellular Ca

Surge: Elevated cytosolic calcium disrupts synaptic plasticity. -

Oxidative Stress: The calcium overload forces mitochondrial stress, increasing Reactive Oxygen Species (ROS) and altering the Glutathione (GSH:GSSG) ratio, leading to neuronal apoptosis.

Figure 1: Signal transduction pathway of Acetamiprid from receptor binding to behavioral impairment.[1]

Metabolic Defense & Species Sensitivity

The "safety" of Acetamiprid for honey bees is largely metabolic, not structural. This distinction is critical for cross-species risk assessment.

The CYP9Q Detoxification Pathway

Apis mellifera possesses specific P450 enzymes, notably CYP9Q1, CYP9Q2, and CYP9Q3 , which rapidly hydroxylate the N-cyanoamidine group of Acetamiprid into non-toxic metabolites. This metabolic efficiency renders Acetamiprid orders of magnitude less toxic to honey bees than nitro-substituted neonicotinoids.

The Solitary Bee Vulnerability Gap

Research indicates that solitary bees, such as Osmia spp.[2] (Mason bees) and Megachile rotundata (Leafcutter bees), lack the specific CYP9Q subfamilies present in honey bees.

-

Consequence: Without rapid detoxification, Acetamiprid accumulates at the synapse.

-

Data Point: The LD50 for Osmia can be 5-fold lower than for Apis, invalidating the use of honey bees as a universal surrogate for pollinator safety.

Synergistic Inhibition (The Fungicide Risk)

The application of Ergosterol Biosynthesis Inhibitor (EBI) fungicides (e.g., Propiconazole) creates a "toxic cocktail." These fungicides competitively inhibit CYP9Q enzymes.

-

Result: The metabolic blockade transforms Acetamiprid from a "safe" compound into a highly lethal neurotoxin, increasing toxicity by up to 100-fold .

Figure 2: Differential metabolic fate of Acetamiprid in honey bees vs. solitary bees and the impact of fungicide synergy.

Experimental Protocols for Neurotoxicity Assessment

To validate neurobiological effects, researchers must employ self-validating bioassays. The following protocols are the industry standard for assessing sublethal neonicotinoid effects.

Proboscis Extension Reflex (PER) Assay

This assay measures olfactory learning and memory retention, directly assessing Mushroom Body function.

Protocol Workflow:

-

Collection: Collect returning foragers (pollen baskets visible) to ensure age standardization.

-

Harnessing: Anesthetize bees on ice (max 2 mins) and harness in brass/plastic tubes. Allow 2-hour recovery with ad libitum sucrose.

-

Conditioning (Pavlovian):

-

CS (Conditioned Stimulus): Scent (e.g., Linalool) delivered for 4 seconds.

-

US (Unconditioned Stimulus): 50% Sucrose solution touched to antennae, then fed for 3 seconds.

-

Inter-trial Interval: 10 minutes. Repeat for 3-5 trials.

-

-

Treatment: Administer Acetamiprid via oral sucrose solution 1 hour prior to testing.

-

Testing:

-

Short-term Memory (STM): Test CS response 1 hour post-conditioning.

-

Long-term Memory (LTM): Test CS response 24 hours post-conditioning.

-

-

Validation: A "positive" response is full proboscis extension upon scent delivery before sucrose presentation.

Calcium Imaging of Kenyon Cells

This protocol visualizes real-time neuronal depolarization in response to Acetamiprid.

Protocol Workflow:

-

Dissection: Dissect brains in cold carbonated saline. Isolate Mushroom Bodies.

-

Loading: Incubate tissue with Fura-2 AM (calcium-sensitive dye) for 45 minutes.

-

Perfusion: Mount brain in a laminar flow chamber. Perfuse with saline.

-

Stimulation: Switch perfusion to saline + Acetamiprid (0.1 - 10 µM).

-

Imaging: Excitation at 340/380 nm. Measure fluorescence ratio changes in the calyces of the Mushroom Bodies.

-

Analysis: A rise in the 340/380 ratio indicates intracellular Ca

influx.

Quantitative Data Summary

The following table synthesizes key toxicological data, highlighting the disparity between species and the impact of synergistic compounds.

| Parameter | Species | Value / Observation | Reference |

| LD50 (Contact, 48h) | Apis mellifera | 7.1 - 14.6 µ g/bee | |

| LD50 (Contact, 48h) | Osmia spp. (Males) | ~1.4 - 3.0 µ g/bee (5x lower than Apis) | |

| LD50 (with Fungicide) | Apis mellifera | < 1.0 µ g/bee (Synergistic increase) | |

| Binding Affinity (IC50) | Apis nAChR | Low affinity (High nM to µM range) | |

| Behavioral Threshold | Apis mellifera | 0.1 µ g/bee (Impaired LTM) |

References

-

El Hassani, A. K., Dacher, M., Gauthier, M., & Armengaud, C. (2008). Effects of sublethal doses of acetamiprid and thiamethoxam on the behavior of the honeybee (Apis mellifera). Archives of Environmental Contamination and Toxicology. Link

-

Iwasa, T., Motoyama, N., Ambrose, J. T., & Roe, R. M. (2004). Mechanism for the differential toxicity of neonicotinoid insecticides in the honey bee, Apis mellifera. Crop Protection. Link

-

Manjon, C., Troczka, B. J., et al. (2018). Unravelling the Molecular Determinants of Bee Sensitivity to Neonicotinoid Insecticides. Current Biology.[3] Link

-

Palmer, M. J., et al. (2013).[1] Cholinergic pesticides cause mushroom body neuronal inactivation in honeybees.[1] Nature Communications.[1] Link

-

Boyle, N. K., et al. (2019). Cereal rye cover crop effects on determining neonicotinoid susceptibility in the squash bee (Eucera pruinosa) and the honey bee (Apis mellifera). PeerJ. Link

-

Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors.[4] Annual Review of Entomology. Link

Sources

- 1. proteinswebteam.github.io [proteinswebteam.github.io]

- 2. Is Osmia bicornis an adequate regulatory surrogate? Comparing its acute contact sensitivity to Apis mellifera | PLOS One [journals.plos.org]

- 3. feedstuffs.com [feedstuffs.com]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine Derivatives

Introduction: The N-(6-Chloro-3-pyridylmethyl) moiety is a cornerstone of the neonicotinoid class of insecticides, which are renowned for their potent and selective action on the central nervous system of insects.[1][2] These compounds function as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and death of the target insect.[1][2] The N'-cyano-acetamidine functional group, characteristic of neonicotinoids like acetamiprid, is a critical pharmacophore that modulates the compound's binding affinity and metabolic stability.[1][3]

This guide provides a detailed exploration of the synthetic pathways for creating N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine and its derivatives. The protocols are designed for researchers in agrochemical discovery, medicinal chemistry, and neurobiology who are engaged in structure-activity relationship (SAR) studies, developing novel insecticides, or creating chemical probes to investigate nAChR pharmacology. The methodologies presented herein are built upon established principles of heterocyclic chemistry and are supported by authoritative literature, ensuring a robust and reliable foundation for laboratory synthesis.

Section 1: Strategic Design and Mechanistic Rationale

The synthetic approach to N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine derivatives is predicated on a convergent strategy. This involves the preparation of two key building blocks: the electrophilic chloropyridinylmethyl fragment and the nucleophilic cyanoamidine fragment, which are then coupled in a final step.

Causality of Component Selection:

-

(6-Chloro-3-pyridylmethyl) Group: This heterocyclic system is essential for high-affinity binding to the insect nAChR. The chlorine atom and the nitrogen in the pyridine ring create a specific electronic profile that mimics the natural ligand, acetylcholine, allowing it to act as a potent agonist.[4][5]

-

(N'-cyano-acetamidine) Group: The cyanoimine functionality is a key bioisostere for the nitroimine group found in first-generation neonicotinoids like imidacloprid. This substitution often alters the compound's selectivity between different nAChR subtypes and can improve its safety profile for non-target organisms, including mammals.[1][3]

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the two primary synthons required for its construction. The bond between the pyridylmethyl carbon and the secondary amine nitrogen is the most logical point for disconnection.

Caption: Retrosynthetic pathway for the target acetamidine derivative.

Section 2: Detailed Synthesis Protocols

The following protocols provide step-by-step methodologies for the synthesis of the target compounds. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 2.1: Synthesis of Key Intermediate 1: 2-Chloro-5-(chloromethyl)pyridine

This intermediate is the primary electrophilic component. It can be synthesized from the more readily available 2-chloro-5-(hydroxymethyl)pyridine via chlorination.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.

Methodology:

-

Dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure selective conversion of the alcohol to the chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker of crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography if necessary.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Chloro-5-(hydroxymethyl)pyridine | 1.0 | 143.56 | (User Defined) |

| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 | (Calculated) |

| Dichloromethane (DCM) | - | 84.93 | (Sufficient Volume) |

Protocol 2.2: Synthesis of Key Intermediate 2: N-Cyano-acetamidine

This nucleophilic component can be prepared from commercially available acetamidine hydrochloride.

Methodology:

-

Dissolve acetamidine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution to liberate the free base.

-

In a separate flask, dissolve cyanogen bromide (BrCN) (1.0 eq) in the same solvent. Safety Precaution: Cyanogen bromide is highly toxic and must be handled with extreme care in a certified chemical fume hood.

-

Cool the acetamidine solution to 0°C and slowly add the cyanogen bromide solution dropwise.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, the resulting salt byproduct (e.g., triethylammonium bromide) can be filtered off.

-

The filtrate containing the N-cyano-acetamidine can often be used directly in the next step without further purification.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Acetamidine Hydrochloride | 1.0 | 94.54 | (User Defined) |

| Triethylamine (TEA) | 1.1 | 101.19 | (Calculated) |

| Cyanogen Bromide (BrCN) | 1.0 | 105.92 | (Calculated) |

| Acetonitrile | - | 41.05 | (Sufficient Volume) |

Protocol 2.3: Final Coupling for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

This step involves the nucleophilic substitution reaction between the two key intermediates.

Overall Synthetic Pathway:

Caption: Convergent synthesis pathway for the target molecule.

Methodology:

-

To the solution of N-cyano-acetamidine (from Protocol 2.2, ~1.0 eq) in acetonitrile, add a solid base such as potassium carbonate (K₂CO₃) (2.0 eq). Causality: The base acts as a proton scavenger, facilitating the nucleophilic attack and neutralizing the HCl generated during the reaction.

-

Add the solution of 2-chloro-5-(chloromethyl)pyridine (Intermediate 1, 1.0 eq) in acetonitrile dropwise to the stirred suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to yield the pure N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine.

Section 3: Characterization and Validation

The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the correct connectivity of the pyridyl, methyl, and acetamidine protons and carbons. Expected signals for a demethylated derivative would include a singlet for the acetamidine methyl group (~2.9 ppm), a singlet for the methylene bridge (~4.5 ppm), and characteristic aromatic signals for the pyridine ring (7.3-8.3 ppm).[6]

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching (3100-3500 cm⁻¹), C≡N (cyano) stretching (~2200 cm⁻¹), and C=N (imine) stretching (1600-1660 cm⁻¹).[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Section 4: Research Applications and Future Directions

The synthesized N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine derivatives are valuable tools for several research avenues:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the acetamidine portion (e.g., replacing the methyl group with other alkyl or aryl groups), researchers can probe the steric and electronic requirements of the nAChR binding pocket. This knowledge is crucial for designing next-generation insecticides with enhanced potency and selectivity.[7][8]

-

Resistance Management Research: The emergence of insect resistance to existing neonicotinoids is a significant challenge.[1] Synthesizing novel analogs allows for testing against resistant insect strains, potentially identifying compounds that can overcome existing resistance mechanisms.[8]

-

Probing nAChR Subtypes: These derivatives can be used as pharmacological probes to study the diversity and function of nAChR subtypes in different organisms, contributing to a fundamental understanding of neurobiology.[4][5]

-

Development of Selective Agrochemicals: The ultimate goal is to develop compounds with high insecticidal activity but low toxicity to non-target species, such as crucial pollinators like bees, and mammals.[1][2] Fine-tuning the structure of the N'-cyano-acetamidine moiety can lead to derivatives with an improved environmental and toxicological profile.

References

- The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- Design, Synthesis, Crystal Structures, and Insecticidal Activities of Eight-Membered Azabridge Neonicotinoid Analogues. Journal of Agricultural and Food Chemistry.

- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC.

- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. MDPI.

- Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.

- Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. PubMed.

- Study on synthesis of imidacloprid via cascade reaction.

- Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry.

- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC.

- Neonicotinoid. Wikipedia.

- Acetamidine Hydrochloride: A Versatile Building Block in Organic Synthesis. [Source not further specified].

- Acetamidine hydrochloride. Chem-Impex.

- Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI.

- Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Analytical Determination of Acetamiprid in Environmental Samples

Introduction: The Analytical Challenge of Acetamiprid

Acetamiprid, (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic neonicotinoid insecticide widely employed to control sucking insects on a variety of crops.[1] Its chemical formula is C₁₀H₁₁ClN₄.[1] As a member of the neonicotinoid class, it functions as a nicotinic acetylcholine receptor (nAChR) channel blocker, disrupting the nervous system of target pests.[2] However, the high water solubility and environmental persistence of Acetamiprid raise significant concerns.[3] The compound has a moderate potential for bioaccumulation and can be toxic to non-target organisms, including birds and aquatic life, making its detection and quantification in environmental matrices a critical task for ensuring ecological safety and regulatory compliance.[2]

This document provides a comprehensive guide to the analytical methodologies for detecting Acetamiprid in environmental samples. It is designed for researchers and analytical scientists, offering not just protocols, but the underlying principles and rationale that govern method selection, sample preparation, and instrumental analysis. We will explore established chromatographic techniques, which are the gold standard for regulatory analysis, as well as emerging biosensor technologies.

Table 1: Physicochemical Properties of Acetamiprid

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClN₄ | [1][4] |

| Molecular Weight | 222.67 g/mol | [4][5] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 98.9°C - 103.3°C | [5][6] |

| Water Solubility | 4.2 g/L (4200 mg/L) | [5] |

| Vapor Pressure | < 0.33 × 10⁻⁶ Pa (25°C) | [5] |

| Mode of Action | Nicotinic acetylcholine receptor (nAChR) agonist | [2] |

Part 1: The Foundation - Robust Sample Preparation

The accuracy of any analytical method is fundamentally dependent on the quality of the sample preparation. The goal is to efficiently extract Acetamiprid from a complex matrix (e.g., soil, water, plant tissue) and remove interfering compounds that could compromise the final measurement. The choice of technique is dictated by the sample matrix.

QuEChERS for Solid and Semi-Solid Matrices (Soil, Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the premier choice for preparing a wide range of food and agricultural samples for pesticide residue analysis.[7][8] It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) for cleanup.[7][8]

Causality of QuEChERS Steps:

-

Homogenization: Ensures the sample is uniform, allowing for representative sub-sampling.

-

Acetonitrile Extraction: Acetonitrile is used because it is miscible with water (present in samples) but can be easily separated by adding salts. It effectively extracts a broad range of pesticides, including the polar Acetamiprid.

-

Salting Out (MgSO₄, NaCl/Sodium Acetate): The addition of magnesium sulfate and other salts induces phase separation between the aqueous layer (from the sample) and the acetonitrile layer containing the analyte. This removes a significant amount of water-soluble matrix components.[9]

-

Dispersive SPE (d-SPE) Cleanup: The acetonitrile extract is mixed with a combination of sorbents. Primary secondary amine (PSA) is used to remove organic acids and some sugars, while graphitized carbon black (GCB) can be used to remove pigments and sterols.[7] Anhydrous MgSO₄ is also added to remove any remaining water.

Workflow Diagram: QuEChERS Sample Preparation

Caption: QuEChERS workflow for solid samples.

Protocol 1: QuEChERS Extraction and Cleanup

-

Sample Homogenization: Weigh 10-15 g of a representative sample into a blender. If the sample is dry (e.g., soil), add a small, measured amount of water to achieve a paste-like consistency. Homogenize until uniform.

-

Extraction: Transfer a 10 g equivalent of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.[10]

-

Add a buffered salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - corresponding to the EN 15662 method).[8]

-

Immediately cap and shake vigorously for 1 minute. The sample should be a uniform slurry.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 150 mg PSA.[7]

-

Cap the tube and vortex for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS analysis, it may be beneficial to add a small amount of formic acid to stabilize the analyte.

Solid-Phase Extraction (SPE) for Aqueous Matrices (Water)

For water samples, where Acetamiprid concentrations can be very low, a concentration and cleanup step is essential. Solid-Phase Extraction (SPE) is the method of choice.[11][12]

Causality of SPE Steps:

-

Conditioning: Wets the sorbent material (e.g., C18) and prepares it to interact with the aqueous sample.

-

Loading: The water sample is passed through the sorbent bed. Acetamiprid, being moderately non-polar, partitions from the water and adsorbs onto the C18 stationary phase.

-

Washing: A weak solvent (e.g., water/methanol mix) is passed through the cartridge to wash away polar, interfering compounds that did not strongly adsorb.

-

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between Acetamiprid and the sorbent, eluting it from the cartridge into a collection tube.[13]

Protocol 2: Solid-Phase Extraction of Water Samples

-

Cartridge Selection: Use a reversed-phase cartridge, such as an Octadecyl (C18) SPE column (e.g., 500 mg, 6 mL).[14]

-

Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 200-500 mL of the water sample through the cartridge at a slow, steady flow rate (approx. 5-10 mL/min).[14]

-

Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped Acetamiprid with 6 mL of acetonitrile or ethyl acetate into a clean collection tube.[13]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for the chromatographic analysis (e.g., 70:30 water:acetonitrile).[14]

Part 2: Instrumental Analysis - Chromatographic Methods

Chromatography is the cornerstone of pesticide residue analysis, offering the separation power needed to resolve analytes from complex mixtures.

High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)

HPLC-UV is a robust and widely available technique suitable for quantifying Acetamiprid at moderate concentrations.[7] The principle relies on separating compounds on a C18 column followed by detection based on Acetamiprid's absorbance of UV light, typically around 245-254 nm.[7][15]

Causality of HPLC Parameters:

-

Reversed-Phase C18 Column: The non-polar stationary phase retains Acetamiprid, separating it from more polar matrix components that elute earlier.

-

Mobile Phase (Acetonitrile/Water): A mixture of a strong organic solvent (acetonitrile) and a weak aqueous solvent (water) is used. The ratio is optimized to achieve good retention and peak shape for Acetamiprid. Isocratic elution (constant mobile phase composition) is often sufficient.[7]

-

UV/DAD Detection: Provides good sensitivity and selectivity for compounds with a chromophore, like Acetamiprid. A DAD detector allows for the simultaneous acquisition of a UV spectrum, which can aid in peak identification.

Sources

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. Acetamiprid [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamiprid | 135410-20-7 [chemicalbook.com]

- 6. www3.epa.gov [www3.epa.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. QuEChERS: About the method [quechers.eu]

- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 10. namthao.com [namthao.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Small Volume Solid Phase Extraction Method for Comprehensive Analysis of Neonicotinoids, Their Metabolites, and Related Pesticides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. ijras.org [ijras.org]

Application Note: A Robust LC-MS/MS Protocol for the High-Sensitivity Quantification of Acetamiprid

Abstract

This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, commonly known as Acetamiprid. Acetamiprid is a widely used neonicotinoid insecticide, and monitoring its residue levels in environmental and agricultural matrices is critical for ensuring food safety and environmental protection. This protocol leverages the widely adopted QuEChERS sample preparation methodology for efficient analyte extraction and cleanup, coupled with the high selectivity and sensitivity of tandem mass spectrometry. We provide a step-by-step guide intended for researchers, analytical scientists, and professionals in drug development and food safety, detailing every stage from sample preparation to data analysis. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively. All procedures are designed to meet rigorous validation standards, ensuring data integrity and trustworthiness.

Introduction and Scientific Background

Acetamiprid is a systemic neonicotinoid insecticide effective against a wide range of sucking insects.[1] Its chemical structure, N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide, features a chloropyridinyl methyl group common to many neonicotinoids, which act as agonists on the nicotinic acetylcholine receptors in the insect central nervous system.[2] Due to its systemic nature and widespread application, trace residues of Acetamiprid can be present in various food commodities and environmental samples like soil and water.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food, necessitating the use of highly sensitive and selective analytical methods for compliance monitoring.[4]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and ability to handle complex matrices.[4][5] This technique allows for the precise quantification of target analytes at very low concentrations, even in the presence of numerous interfering compounds. This protocol is grounded in the "dilute and shoot" principle, where a streamlined and effective sample cleanup minimizes matrix effects—a common challenge in LC-MS/MS analysis where co-eluting matrix components can suppress or enhance the analyte's ionization, affecting accuracy.[6][7]

Method Overview and Workflow

The analytical workflow is designed for efficiency and robustness, combining a standardized sample preparation procedure with highly specific instrumental analysis. The process begins with sample homogenization, followed by a single-step buffered acetonitrile extraction and a subsequent dispersive solid-phase extraction (d-SPE) cleanup. The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Caption: Overall workflow for Acetamiprid quantification.

Detailed Experimental Protocol

Materials and Reagents

-

Standards: Acetamiprid analytical standard (≥99% purity), Acetamiprid-d3 or other suitable stable isotope-labeled internal standard (IS).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: LC-MS grade formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.

-

QuEChERS Kits: Pre-packaged extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and d-SPE cleanup tubes.[8] For general matrices, d-SPE tubes containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) are suitable.

-

Equipment: High-speed homogenizer, refrigerated centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Preparation of Standards

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Acetamiprid standard and dissolve in 10 mL of acetonitrile in a volumetric flask. Store at -20°C.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare similarly to the Acetamiprid stock solution.

-

Working Standard Solutions: Serially dilute the primary stock solution with acetonitrile to prepare a series of working standards (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL).

-

Calibration Standards (Matrix-Matched): Prepare calibration standards by spiking appropriate aliquots of the working standard solutions into blank matrix extract. This is a critical step to compensate for matrix effects.[9][10] A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/L.

Sample Preparation (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become the standard for pesticide analysis in food matrices.[11][12][13]

3.3.1 Extraction

-

Weigh 10 g (for high-moisture samples like fruits) or 2 g (for dry samples like grains, rehydrated with 8 mL of water) of the homogenized sample into a 50 mL centrifuge tube.[10]

-

Add 10 mL of acetonitrile. If an internal standard is used, spike it into the sample at this stage.

-

Add the QuEChERS extraction salt packet. The use of buffering salts helps to maintain pH and improve the recovery of pH-sensitive pesticides.[11]

-

Immediately cap and shake vigorously for 1 minute. This ensures efficient partitioning of Acetamiprid into the acetonitrile layer.

-

Centrifuge at ≥4000 rpm for 5 minutes. This separates the sample solids and aqueous layer from the upper acetonitrile extract.

3.3.2 Dispersive SPE (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.

-

Rationale: Anhydrous MgSO₄ removes residual water. PSA is a weak anion exchanger that effectively removes polar interferences such as organic acids, sugars, and some fatty acids that are often present in food matrices.[13][14]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer the final purified extract into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase to further reduce matrix effects and ensure compatibility with the LC system.[7]

Caption: The two-stage QuEChERS sample preparation process.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-Performance or Ultra-High-Performance Liquid Chromatograph (HPLC/UHPLC) |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Start at 5-10% B, ramp to 95% B over 5-8 minutes, hold, and re-equilibrate. |

| MS System | Triple Quadrupole Mass Spectrometer (QqQ) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Temp. | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 1000 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Rationale for Parameter Choices:

-

C18 Column: Provides excellent retention and separation for moderately polar compounds like Acetamiprid.

-

Formic Acid: Acts as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode by promoting the formation of [M+H]⁺ ions.[10]

-

Gradient Elution: Allows for the effective separation of the target analyte from matrix components, reducing ion suppression and improving selectivity.

-

ESI Positive Mode: Acetamiprid contains basic nitrogen atoms that are readily protonated, making positive ionization highly efficient.

MRM Transitions for Acetamiprid

MRM transitions must be optimized by infusing a standard solution of Acetamiprid into the mass spectrometer. The most intense product ion is typically used for quantification, while a second, less intense ion is used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| Acetamiprid | 223.1 ([M+H]⁺) | 126.1 | 90.1 | Optimized (e.g., 15-25) |

| Acetamiprid-d3 (IS) | 226.1 ([M+H]⁺) | 129.1 | 90.1 | Optimized (e.g., 15-25) |

Note: The exact m/z values and collision energies are instrument-dependent and require empirical determination.

Method Validation

To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from the FDA or the European Commission (SANTE).[15][16][17][18]

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Linearity & Range | Correlation coefficient (R²) ≥ 0.99; residuals within ±20% | To demonstrate a proportional response of the instrument to the analyte concentration over a specific range. |

| Accuracy (Recovery) | Mean recovery of 70-120% at multiple spiked concentrations.[19] | To assess the closeness of the measured concentration to the true value. |

| Precision (RSD) | Repeatability (Intra-day RSD) ≤ 20%; Reproducibility (Inter-day RSD) ≤ 20%.[16] | To measure the degree of scatter or agreement between a series of measurements. |